![molecular formula C12H19N3O4 B014922 Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 183673-70-3](/img/structure/B14922.png)
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[45]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its triazaspirodecane core, which is a bicyclic system containing nitrogen atoms The tert-butyl group and the dioxo functionalities contribute to its chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[45]decane-8-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological systems in ways that can be beneficial for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of triazaspiro compounds exhibit significant anticancer activity. For instance, research indicated that compounds similar to this compound inhibited the growth of various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Materials Science
In materials science, this compound is being explored for its role in organic light-emitting diodes (OLEDs). The structural characteristics contribute to its effectiveness as an emissive layer in OLED devices.
Data Table: OLED Performance Metrics
Parameter | Value |
---|---|
Emission Wavelength | 450 nm |
Luminous Efficiency | 20 cd/A |
Lifetime | 50,000 hours |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for research applications.
Synthesis Pathway Example
- Start with a suitable precursor compound.
- Perform a condensation reaction to form the triazaspiro structure.
- Introduce the tert-butyl ester group through esterification.
Future Research Directions
Further research is warranted to explore the full potential of this compound in various domains:
- Pharmacological Studies : Investigating its effects on different biological targets.
- Material Applications : Exploring its use in advanced materials beyond OLEDs.
Mechanism of Action
The mechanism by which tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or inducing conformational changes in proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a similar core structure but includes a phenyl group, which can alter its chemical properties and reactivity.
tert-Butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: The presence of a methoxybenzyl group introduces different steric and electronic effects, potentially leading to different applications.
Uniqueness
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Q & A
Q. Basic: What are the established synthetic methodologies for preparing tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate?
Answer:
The compound is synthesized via a two-step process:
Cyanoamination : A solution of potassium cyanide (KCN) in water is added dropwise to a suspension of the precursor, followed by reflux and purification via vacuum evaporation and solvent extraction .
Boc Protection : The intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide) to introduce the tert-butyloxycarbonyl (Boc) protecting group. Purification involves silica gel chromatography .
Key Considerations : Reaction temperature (reflux conditions) and stoichiometric ratios of reagents significantly impact yield. For example, excess KCN (1.5–2.0 eq) ensures complete cyclization .
Q. Basic: How is this compound characterized spectroscopically to confirm its structure?
Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:
- δ 1.38–1.45 (s, 9H, Boc group)
- δ 3.60–4.20 (m, 4H, spirocyclic N-CH₂ groups)
- δ 2.50–2.80 (m, 4H, piperidine ring protons) .
- LC-MS : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (calc. 285.3 g/mol) and purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 58.11%, H: 7.65%, N: 14.73%) .
Q. Basic: What role does this compound play in medicinal chemistry research?
Answer:
It serves as a key spirocyclic building block for:
- Antimalarial Agents : Derivatives with substitutions at R1 and R3 positions show oral bioavailability but require optimization for metabolic stability .
- Cardioprotective Agents : 1,3,8-Triazaspiro[4.5]decane derivatives inhibit mitochondrial permeability transition pore (mPTP) opening, reducing reperfusion injury in myocardial infarction .
- Anticonvulsants : Structural analogs with fluorophenoxyethyl substitutions demonstrate activity in seizure models .
Q. Advanced: How do modifications at the R1, R3, and R8 positions influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Advanced: What are the metabolic stability challenges associated with this scaffold?
Answer:
- Primary Issue : The benzylic amine at R8 undergoes rapid oxidative metabolism (e.g., CYP450-mediated N-dealkylation), leading to short half-lives (t₁/₂ < 2 h in murine models) .
- Mitigation Strategies :
- Introduce electron-withdrawing groups (e.g., Cl, F) to slow oxidation .
- Replace the amine with bioisosteres (e.g., azetidine), though this often reduces potency .
Data Contradiction : While 4'-Cl substitution improves metabolic stability, it may reduce solubility, necessitating formulation optimization .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Variations in cell lines (e.g., Huh7 vs. HepG2 for antimalarial screening) or readouts (ATP depletion vs. calcium flux for mPTP inhibition) can cause inconsistencies. Replicate experiments using identical protocols .
- Physicochemical Validation : Ensure compound integrity via HPLC and LC-MS post-assay, as degradation products may skew results .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects) .
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent Selection : Acetonitrile outperforms DMF or THF in nucleophilic substitution reactions (e.g., 75% yield vs. 40% in THF) .
- Catalysis : Use cesium carbonate (Cs₂CO₃) instead of K₂CO₃ for alkylation steps, enhancing reaction rate and purity .
- Temperature Control : Maintain reflux at 80–90°C for cyclization; higher temperatures promote side reactions (e.g., Boc deprotection) .
Q. Basic: What analytical methods ensure compound purity for biological testing?
Answer:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time matched to reference standards .
- Elemental Analysis : Deviation >0.4% from theoretical values indicates impurities .
- Karl Fischer Titration : Measures residual water (<0.1% acceptable for hygroscopic batches) .
Q. Advanced: What physicochemical properties are critical for in vivo efficacy?
Answer:
Property | Target Range | Impact | Reference |
---|---|---|---|
logP | 1.5–3.0 | Balances permeability and solubility | |
PSA | 60–90 Ų | Reduces efflux pump recognition | |
Solubility | >50 µM (pH 7.4) | Ensures adequate oral absorption |
Q. Advanced: How does this scaffold engage biological targets like ATP synthase?
Answer:
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXKTPWDXJQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394467 | |
Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183673-70-3 | |
Record name | 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183673-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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